N-(Diphenylmethylene)glycine methyl ester
CAS No.: 81167-39-7
Cat. No.: VC20764129
Molecular Formula: C16H15NO2
Molecular Weight: 253.29 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 81167-39-7 |
---|---|
Molecular Formula | C16H15NO2 |
Molecular Weight | 253.29 g/mol |
IUPAC Name | methyl 2-(benzhydrylideneamino)acetate |
Standard InChI | InChI=1S/C16H15NO2/c1-19-15(18)12-17-16(13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-11H,12H2,1H3 |
Standard InChI Key | PQTOLHHWLUCKSB-UHFFFAOYSA-N |
SMILES | COC(=O)CN=C(C1=CC=CC=C1)C2=CC=CC=C2 |
Canonical SMILES | COC(=O)CN=C(C1=CC=CC=C1)C2=CC=CC=C2 |
Chemical Structure and Properties
The physical state of N-(Diphenylmethylene)glycine methyl ester as a solid at room temperature, combined with its moderate melting point, makes it convenient for laboratory handling and storage. Its LogP value of 2.65 indicates moderate lipophilicity, suggesting reasonable membrane permeability—a relevant characteristic for drug development applications . The compound's structure allows for nucleophilic attack at the carbonyl carbon, making it particularly useful in various synthetic pathways.
The synthesis of N-(Diphenylmethylene)glycine methyl ester typically involves the condensation reaction between benzophenone imine and glycine methyl ester or its derivatives . A referenced synthetic pathway was documented in Tetrahedron Letters (volume 23, page 2863, 1982), establishing a foundation for its production methodology . Alternative synthetic routes may utilize methyl bromoacetate as a starting material, reacting with benzophenone imine under appropriate conditions to yield the target compound .
The compound's preparation can also involve the reaction of glycine methyl ester hydrochloride with benzophenone under specific reaction conditions, providing a versatile approach to its synthesis . These synthetic pathways highlight the compound's accessibility for research purposes and industrial applications, contributing to its widespread use in various fields of chemistry.
Applications in Research and Industry
N-(Diphenylmethylene)glycine methyl ester demonstrates remarkable versatility across multiple scientific disciplines and industrial sectors, serving as both a reagent and an intermediate in numerous chemical processes.
Pharmaceutical Development
Research Findings and Advanced Applications
Recent research has uncovered several specialized applications and properties of N-(Diphenylmethylene)glycine methyl ester that extend its utility beyond conventional uses.
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